3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione is a heterocyclic compound that belongs to the thienothiophene family. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to a thieno[3,2-b]thiophene-2,5-dione core. Thienothiophenes are known for their stability and electron-rich properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione typically involves the bromination of 6-methyl-thieno[3,2-b]thiophene-2,5-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienothiophenes, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-thieno[3,2-b]thiophene-2,5-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
3,6-Dibromo-thieno[3,2-b]thiophene-2,5-dione: Contains an additional bromine atom, which can further enhance its reactivity.
Thieno[3,2-b]thiophene-2,5-dione: The parent compound without any substituents, used as a reference for comparing reactivity and properties.
Uniqueness
3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione is unique due to the presence of both a bromine atom and a methyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate for various chemical transformations and applications .
Biological Activity
3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thienothiophene family, characterized by a unique structure that incorporates both bromine and methyl groups. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C7H3BrO2S2
Molecular Weight: 263.13 g/mol
CAS Number: 133514-85-9
Purity: ≥ 95%
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research has indicated that compounds related to thienothiophenes exhibit antimicrobial properties. For instance, in vitro studies have shown that derivatives of thienothiophenes can demonstrate significant activity against various bacterial strains. Specifically, compounds with similar structures have been tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, showing varying degrees of effectiveness .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For example, related thienothiophene derivatives have been tested for their anti-proliferative effects on human cancer cell lines including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The results indicated that certain derivatives exhibited promising anti-cancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest .
Case Studies and Experimental Data
A comprehensive analysis of thienothiophene derivatives reveals their potential in drug development. The following table summarizes key findings from recent studies on the biological activity of these compounds:
Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|---|
This compound | Antimicrobial | E. coli | 12.5 | |
Thienothiophene Derivative A | Anticancer | MCF-7 | 10 | |
Thienothiophene Derivative B | Anticancer | PC-3 | 15 |
These findings highlight the compound's potential as a lead structure for developing new therapeutic agents.
Properties
IUPAC Name |
6-bromo-3-methylthieno[3,2-b]thiophene-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrO2S2/c1-2-4-5(12-6(2)9)3(8)7(10)11-4/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPORGZYDUXZGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=O)S2)Br)SC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376231 |
Source
|
Record name | 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133514-85-9 |
Source
|
Record name | 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.